molecular formula C17H18O2 B1283115 4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 84392-26-7

4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No. B1283115
CAS RN: 84392-26-7
M. Wt: 254.32 g/mol
InChI Key: WYIJUURMGVBXEM-UHFFFAOYSA-N
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Description

4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid is a chemical compound that is part of a broader class of biphenyl carboxylic acids. These compounds are characterized by a biphenyl structure where two benzene rings are connected by a single bond, and one of the rings is substituted with a tert-butyl group and a carboxylic acid group. The tert-butyl group is a bulky alkyl substituent that can influence the physical and chemical properties of the molecule, including its reactivity and crystalline structure.

Synthesis Analysis

The synthesis of related compounds often involves the formation of key intermediates that are further functionalized to obtain the desired product. For instance, the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a compound with a similar tert-butyl substitution, was achieved through a condensation reaction followed by cyclodehydration and hydrolysis . Another example is the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which was prepared from L-alanine and involved multiple steps including resolution and dipeptide synthesis . These methods highlight the complexity and multi-step nature of synthesizing tert-butyl-substituted carboxylic acids.

Molecular Structure Analysis

The molecular structure of compounds with tert-butyl groups and carboxylic acid functionalities can be quite intricate. For example, (4-tert-Butylphenyl)acetic acid has a carboxylic acid group that is almost perpendicular to the benzene ring, and the tert-butyl unit is disordered over two sites . This suggests that the tert-butyl group can introduce steric hindrance, affecting the overall molecular conformation.

Chemical Reactions Analysis

Compounds with tert-butyl groups can participate in various chemical reactions. Lithiated tert-butyl cyclopropanecarboxylates, for example, react with different electrophiles to yield α-substituted esters, which can be further processed to carboxylic acids or reduced to alcohols . The presence of the tert-butyl group can influence the reactivity and selectivity of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-substituted carboxylic acids are influenced by the presence of the bulky tert-butyl group. This group can affect the boiling point, solubility, and crystalline structure of the compound. For instance, the crystal structure of (4-tert-Butylphenyl)acetic acid is stabilized by hydrogen bonding and the tert-butyl group contributes to the disorder in the crystal lattice . Similarly, the tert-butyl group in 4-(tert-Butyl)-4-nitro-1,1-biphenyl affects the molecule's reactivity and electronic properties, as indicated by the HOMO-LUMO energy gap .

Scientific Research Applications

Electrochemical Reactions

Electrochemically induced SRN1 reactions highlight the use of derivatives of 4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid. For instance, 3',5'-Di-tert-butyl-4-chloro-4'-hydroxy-1,1'-biphenyl was obtained selectively from 1,4-dichlorobenzene and further substituted to give various compounds including 3',5'-di-tert-butyl-4'-hydroxy-1,1'-biphenyl-4-carboxylic acid (Combellas et al., 1993).

Site-Selective Electrophilic Substitution

Unprotected biphenyl-2-carboxylic acid, related to 4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid, can undergo site-selective electrophilic substitution. This process involves clean metalation with sec-butyllithium adjacent to the carboxylate, leading to products like fluorenone (Tilly et al., 2006).

Synthesis of Chromene Derivatives

Synthesis studies have explored the creation of 4H-chromene-2-carboxylic acid esters, which are significant for structural-activity relationship studies of antitumor antibiotics. One key intermediate synthesized is 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, related to the target compound (Li et al., 2013).

Polyamides Synthesis

Research on 4-tert-butylcatechol derivatives, closely related to 4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid, reveals their use in synthesizing polyamides with flexible main-chain ether linkages. These polyamides exhibit significant solubility, thermal stability, and are used to form transparent, flexible films (Hsiao et al., 2000).

Phthalocyanine Synthesis

Novel phthalonitriles with structures including 4-(2-tert-butyl-4,5-dicyanophenylsulfonyl)benzene, closely related to 4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid, have been synthesized. These compounds are used in creating substances applied in sensorics, smart materials production, and molecular magnets (Vashurin et al., 2018).

Solid-Phase Synthesis of Peptides

The compound 5-(4-hydroxyphenyl)-3,4-ethylenedioxythienyl alcohol (THAL), closely related to the target compound, is used as a linker for the solid-phase synthesis of peptide carboxylic acids. It's particularly beneficial for synthesizing sensitive peptides (Isidro-Llobet et al., 2008).

Safety And Hazards

The safety data sheet for similar compounds like (4′-tert-Butyl[1,1′-biphenyl]-2-yl)acetic acid indicates that it is classified as Aquatic Chronic 4 . Precautionary statements include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

2-(4-tert-butylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)16(18)19/h4-11H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIJUURMGVBXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80545429
Record name 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid

CAS RN

84392-26-7
Record name 4′-(1,1-Dimethylethyl)[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84392-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-tert-Butyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80545429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Crude 4′-tert-butylbiphenyl-2-carboxylic acid ethyl ester (33 g, ˜117 mmol) was taken up in a mixture of THF (100 mL), methanol (50 mL) and water (40 mL). Lithium hydroxide monohydrate (7.36 g, 176 mmol) was added and the reaction mixture was allowed to stir at room temperature for 3 days. The mixture was extracted three times with diethyl ether. The aqueous phase was then acidified using aq. 6N HCl and extracted three times with EtOAc. The combined EtOAc layers were dried over MgSO4, filtered and concentrated. The solid residue was triturated with hexane to afford the title compound as a white solid (18.7 g, 63%). 1H NMR (selected signals, DMSO-d6): 7.66 (dd, 1H), 7.53 (m, 1H), 7.41 (d, 2H), 7.25 (d, 2H), 1.29 (s 9H).
Name
4′-tert-butylbiphenyl-2-carboxylic acid ethyl ester
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.36 g
Type
reactant
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Usami, E Yamaguchi, N Tada… - European Journal of …, 2020 - Wiley Online Library
The treatment of N‐aryl biphenylcarboxamide, 1‐chloroanthraquinone (1‐Cl‐AQN) catalyst, and K 2 CO 3 in CHCl 3 under visible light irradiation affords phenanthridinone via radical …
VS Lin, M Grandbois, K McNeill - pstorage-acs-6854636.s3 …
1H NMR spectra were acquired in CDCl3 or CD3OD (Armar AG, Döttingen, Switzerland) at ambient temperature on a Bruker 400 MHz Avance III NMR equipped with a BBI probe. All …
C Liu, J Yu, L Bao, G Zhang, X Zou… - The Journal of …, 2023 - ACS Publications
An electricity-promoted method for Friedel–Crafts acylation of biarylcarboxylic acids is described in this research. Various fluorenones can be accessed in up to 99% yields. During the …
Number of citations: 4 pubs.acs.org
宇佐美薫 - 2019 - gifu-pu.repo.nii.ac.jp
有機合成化学の分野において, 結合形成反応は最も重要な反応群の一つである. 特に天然物や生体内物質の構造中に多く存在する炭素–炭素, 炭素–窒素, 炭素–酸素結合を望みの位置に構築する…
Number of citations: 5 gifu-pu.repo.nii.ac.jp

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